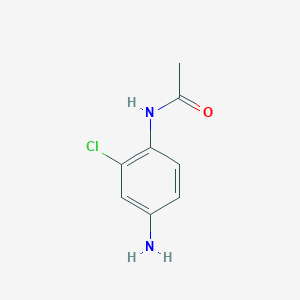

N-(4-amino-2-chlorophenyl)acetamide

Description

Significance of Acetamide (B32628) Derivatives in Synthetic Organic Chemistry

Acetamide derivatives are organic compounds containing the acetamide group (CH₃CONH-). They are recognized for their fundamental role as versatile building blocks and intermediates in synthetic organic chemistry. fiveable.me Their utility stems from the chemical reactivity of the amide functional group, which can participate in a variety of chemical transformations.

Acetamides are key precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. patsnap.comarchivepp.com The amide bond in acetamide derivatives can undergo hydrolysis under acidic or basic conditions to yield an amine and acetic acid, a reaction that is often a key step in multi-step synthetic pathways. patsnap.com Furthermore, acetamides can participate in reactions such as the Hofmann rearrangement to produce primary amines. patsnap.com

The acetamide moiety is a common feature in many biologically active molecules. For instance, acetamide derivatives are found in a variety of drugs, exhibiting activities such as anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. archivepp.com Their ability to act as both hydrogen bond donors and acceptors allows them to interact with biological targets like enzymes and receptors. fiveable.me In addition to their role as synthetic intermediates, acetamides are also used as industrial solvents and plasticizers due to their high polarity and ability to form strong hydrogen bonds. wikipedia.orgchemicalbook.com

Table 1: Applications of Acetamide Derivatives

| Application Area | Examples of Use |

|---|---|

| Pharmaceuticals | Intermediates in the synthesis of various drugs, including anti-inflammatory agents and analgesics. archivepp.com |

| Agrochemicals | Building blocks for herbicides and fungicides. fiveable.me |

| Industrial Solvents | Used as solvents for a range of organic and inorganic compounds. wikipedia.orgchemicalbook.com |

| Organic Synthesis | Utilized as versatile intermediates and starting materials for complex molecule synthesis. patsnap.com |

Overview of Anilide Structures in Contemporary Chemical Research

Anilides, or phenylamides, are a subclass of amides in which a nitrogen atom is bonded to a phenyl group. wikipedia.org The general structure is Ar-NH-COR, where Ar is a phenyl group or a substituted phenyl group. These compounds are typically synthesized by the reaction of an aniline (B41778) with an acyl chloride or a carboxylic anhydride (B1165640). wikipedia.org

Anilide structures are prevalent in contemporary chemical research due to their wide range of applications. In agriculture, certain anilides are used as herbicides and fungicides. wikipedia.org For example, carboxin (B1668433) and oxycarboxin (B166467) are anilide-based fungicides. wikipedia.org

In the field of medicinal chemistry, the anilide scaffold is a common structural motif found in many therapeutic agents. The presence of the anilide group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. taylorandfrancis.com Research has shown that molecules containing the anilide functionality can exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-HIV properties. researchgate.net The nature and position of substituents on the phenyl ring can be systematically varied to modulate the biological activity and selectivity of these compounds. acs.org Furthermore, anilides have been explored as catalysts in certain chemical reactions. taylorandfrancis.com

Table 2: Examples of Anilide Applications

| Field | Example Compound/Class | Use/Significance |

|---|---|---|

| Agrochemicals | Carboxin, Oxycarboxin | Fungicides. wikipedia.org |

| Medicinal Chemistry | N-pivaloyl-L-proline anilide | Chiral catalyst for asymmetric reduction. taylorandfrancis.com |

| Materials Science | Naphthol AS | Component in organic photoreceptors. taylorandfrancis.com |

| Drug Discovery | Mycophenolic acid anilide derivatives | Potential immunosuppressive agents. taylorandfrancis.com |

Classification and Nomenclature of N-(4-amino-2-chlorophenyl)acetamide Isomers and Analogs

This compound is a disubstituted acetanilide (B955). Its nomenclature specifies an acetamide group attached to the nitrogen of an aniline ring, which is substituted with an amino group at position 4 and a chlorine atom at position 2.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O cymitquimica.com |

| Molecular Weight | 184.62 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | LWAYASXDHDEGAO-UHFFFAOYSA-N cymitquimica.com |

Isomers:

The isomers of this compound are primarily positional isomers, where the amino and chloro substituents are at different positions on the phenyl ring. The relative positions of these substituents can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

Table 3: Positional Isomers of Chloro-Amino-Substituted Phenylacetamides

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 57556-49-7 cymitquimica.com | C₈H₉ClN₂O |

| N-(5-amino-2-chlorophenyl)acetamide | 57946-67-5 guidechem.com | C₈H₉ClN₂O |

| N-(3-amino-4-chlorophenyl)acetamide | 1020058-46-1 | C₁₅H₁₄Cl₂N₂O₂ |

Analogs:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAYASXDHDEGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293375 | |

| Record name | N-(4-amino-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57556-49-7 | |

| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57556-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057556497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57556-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-amino-2-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 4 Amino 2 Chlorophenyl Acetamide and Its Derivatives

Direct Acylation Approaches for N-Aryl Amide Formation

Direct acylation represents a classical and widely employed strategy for the formation of N-aryl amides. This approach involves the reaction of an amino-functionalized aromatic precursor with an acylating agent.

Amidation of 4-amino-2-chloroaniline Precursors with Acylating Agents

The most direct route to N-(4-amino-2-chlorophenyl)acetamide involves the acetylation of 4-amino-2-chloroaniline. This nucleophilic substitution reaction typically utilizes acylating agents such as acid chlorides, anhydrides, or esters. byjus.com The reaction proceeds by the replacement of a hydrogen atom of the amino group with an acetyl group, leading to the formation of the corresponding amide. byjus.com To drive the reaction to completion, a base, often stronger than the amine itself, such as pyridine (B92270), is frequently employed to neutralize the acid byproduct (e.g., HCl) formed during the reaction. byjus.com

In a typical procedure, 4-aminophenol (B1666318) can be dissolved in acetic acid and treated with an acylating agent. nih.gov The resulting solid product is then filtered, washed, and recrystallized to yield the desired N-aryl acetamide (B32628). nih.gov The use of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides under acidic conditions allows for chemoselective O-acylation, providing the corresponding side-chain esters directly and often in high yields without the need for chromatographic purification. nih.gov

Optimization of Reaction Conditions and Solvent Systems for N-Aryl Amide Synthesis

The efficiency of N-aryl amide synthesis is highly dependent on the reaction conditions. Researchers have explored various solvent systems and catalysts to optimize yields and reaction times. For instance, the use of a Cu@Sal-Cs catalyst has been investigated for the synthesis of amides. The optimization of reaction conditions, such as temperature and the amount of oxidant (e.g., TBHP), has been shown to significantly impact the yield of the amide product. researchgate.net Increasing the reaction temperature to 80 °C has resulted in a 70% yield in certain systems. researchgate.net

The choice of solvent is also critical. While some reactions proceed efficiently in organic solvents like ethanol (B145695) and acetonitrile, others have been developed in greener solvents like water. researchgate.netrsc.org The development of ionic liquid-supported Mukaiyama reagents has enabled the synthesis of amides with high purity through simple extraction, avoiding the need for column chromatography. researchgate.net Furthermore, continuous flow processes have been developed for macrolactonization using the Mukaiyama reagent, offering good to high yields in short reaction times. researchgate.net

Reductive Transamidation Strategies for Aryl Amide Synthesis

Reductive transamidation offers an alternative and often more step-economical approach to N-aryl amides, starting from readily available nitroarenes.

Conversion of Nitroarenes to N-Aryl Amides

The direct conversion of nitroarenes to N-aryl amides is a highly attractive synthetic strategy as nitro compounds are often inexpensive and readily available industrial chemicals. rsc.org This approach circumvents the need for a separate reduction step to the corresponding amine before acylation. rsc.org Several methods have been developed for this transformation. One such method involves a one-pot, two-step protocol where the nitro group is first reduced, and the resulting intermediate is then acylated in situ. nih.gov

For example, a metal-free reduction of the nitro group using trichlorosilane (B8805176) can be followed by the addition of an anhydride (B1165640) to afford the N-aryl carboxyamide in good to excellent yields. nih.gov Another approach utilizes nickel catalysis for the three-component reaction of aryl halides, a carbon monoxide source, and nitroarenes under reductive conditions to produce aryl amides. rsc.orgwilddata.cn This method demonstrates high functional group compatibility. rsc.orgwilddata.cn The reaction mechanism is thought to involve the reduction of the nitroarene to various intermediates, such as nitrosoarenes, N-phenylhydroxylamine, or anilines, which then react with a Ni-acyl complex. rsc.orgrsc.org

The following table summarizes the yields of N-aryl amides from the reaction of various acyl chlorides with nitrobenzene (B124822) using an iron-mediated method. rsc.org

| Entry | Acyl Chloride | Product | Yield (%) |

| 1 | Benzoyl chloride | N-phenyl benzamide | 88 |

| 2 | 4-Methylbenzoyl chloride | N-phenyl-4-methylbenzamide | 92 |

| 3 | 4-Methoxybenzoyl chloride | 4-Methoxy-N-phenylbenzamide | 95 |

| 4 | 4-(Trifluoromethyl)benzoyl chloride | N-phenyl-4-(trifluoromethyl)benzamide | 75 |

| 5 | 4-Chlorobenzoyl chloride | 4-Chloro-N-phenylbenzamide | 82 |

Metal-Free and Catalytic Reduction Protocols in Aryl Amide Synthesis

Both metal-free and catalytic reduction protocols have been successfully employed in the synthesis of aryl amides from nitroarenes.

Metal-Free Protocols: Metal-free methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. A notable example is the use of trichlorosilane for the reduction of nitroarenes, which is highly chemoselective. nih.gov Another metal-free approach utilizes tetrahydroxydiboron (B82485) [B₂(OH)₄] as a reductant in water, providing a green and efficient method for the reduction of nitroaromatics to their corresponding amines. organic-chemistry.org This method tolerates a wide range of functional groups. organic-chemistry.org More recently, a metal-free, supramolecular reduction of nitroarenes within a cucurbit nih.govuril cavity under blue light irradiation has been developed, offering an environmentally benign route to anilines. acs.org

Catalytic Protocols: Heterogeneous catalysts are also widely used for the reduction of nitroarenes. For example, silver nanoparticles supported on mesoporous titania (Ag/MTA) have been shown to be highly active catalysts for the reduction of nitroarenes to aryl amines using sodium borohydride (B1222165) (NaBH₄). nih.gov These catalysts can be easily separated and reused without significant loss of activity. nih.gov Single-site palladium catalysts with nitrogen coordination have also demonstrated excellent performance in the one-pot reductive amidation of nitroarenes, achieving high conversion and selectivity. acs.org Nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes provides another powerful catalytic route to aryl amides. rsc.org

The following table shows the yields of anilines from the chemoselective reduction of various nitroarenes using a 4% Ag/MTA catalyst and NaBH₄. nih.gov

| Entry | Nitroarene | Product (Aniline) | Yield (%) |

| 1 | Nitrobenzene | Aniline (B41778) | >90 |

| 2 | 4-Nitrotoluene | 4-Methylaniline | >90 |

| 3 | 4-Nitroanisole | 4-Methoxyaniline | >90 |

| 4 | 4-Nitrochlorobenzene | 4-Chloroaniline | >90 |

| 5 | 4-Nitrophenol | 4-Aminophenol | >90 |

Formation of Hydrochloride Salts and Other Stable Forms

The formation of stable salts, such as hydrochloride salts, is a common practice in the synthesis and purification of amine-containing compounds like this compound. For instance, in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide, the final product can be obtained as a crystalline solid. nih.gov Similarly, in the O-acylation of hydroxyamino acids, the product can be precipitated as a crystalline amine salt, which aids in purification. nih.gov The formation of hydrochloride salts can be achieved by treating the amine with hydrochloric acid. This not only provides a stable, solid form of the compound but can also be a crucial step in purification, as seen in the synthesis of cis-4-hydroxy-D-proline·HCl. nih.gov The stability of hydrochloride salts makes them a preferred form for storage and handling of these amine derivatives.

Salt Formation for Enhanced Crystallinity and Handling Characteristics

In the synthesis and purification of active pharmaceutical ingredients and chemical intermediates like this compound, achieving high crystallinity is paramount. Crystalline solids are generally more stable, less prone to polymorphism, and have improved handling characteristics compared to their amorphous counterparts. One effective strategy to enhance these properties is through the formation of salts.

This compound possesses a basic amino group that can readily react with various acids to form stable salts. This process can significantly improve the compound's physical properties. For instance, the formation of a hydrochloride or sulfate (B86663) salt can lead to a more ordered crystal lattice. This increased order often results in higher melting points, improved solubility in specific solvents, and greater stability during storage. Enhanced crystallinity simplifies isolation and purification processes, such as recrystallization, leading to a higher purity final product. While specific studies on this compound salt formation are not extensively detailed in public literature, the principles are widely applied to analogous aromatic amines.

Table 1: Potential Impact of Salt Formation on Physical Properties

| Property | Amorphous/Free Base Form | Crystalline Salt Form | Benefit of Salt Formation |

|---|---|---|---|

| Physical State | Often fine powder, can be amorphous | Well-defined crystals | Easier to filter, dry, and handle |

| Crystallinity | Low to moderate | High | Increased stability, reduced polymorphism |

| Melting Point | Lower, less sharp | Higher, sharp | Indicator of purity |

| Solubility | Variable | Can be tailored (e.g., increased in aqueous media) | Facilitates purification and formulation |

| Stability | More susceptible to degradation | Generally higher chemical and physical stability | Longer shelf-life, consistent quality |

Derivatization via Nucleophilic Substitution on Halogenated Intermediates

The synthesis of derivatives of this compound can be effectively achieved through nucleophilic substitution reactions on halogenated intermediates. This approach offers a versatile pathway to introduce a wide range of functional groups onto the aromatic ring, thereby modifying the compound's chemical and biological properties.

A common synthetic strategy involves starting with a di-halogenated precursor. For example, a synthetic route could begin with a suitably substituted dihaloaniline. One of the halogen atoms can be selectively replaced by a nucleophile. Subsequently, the amino group can be acetylated to form the acetamide moiety. The remaining halogen atom is then available for a second, different nucleophilic substitution, leading to a diverse array of derivatives. This stepwise approach allows for precise control over the final structure. The reactivity of the halogens is influenced by their position on the ring and the nature of the other substituents. New derivatives of acetamidobenzanilide have been synthesized using a four-step process that includes amidation with acetyl chloride. arkat-usa.org Similarly, various N-arylacetamides are synthesized as intermediates for medicinal and pharmaceutical compounds. nih.gov

Table 2: Examples of Derivatization via Nucleophilic Substitution

| Halogenated Intermediate | Nucleophile | Potential Derivative of this compound |

|---|---|---|

| N-(2,4-dichlorophenyl)acetamide | Alkoxide (e.g., CH₃O⁻) | N-(4-alkoxy-2-chlorophenyl)acetamide |

| N-(2,4-dichlorophenyl)acetamide | Thiolate (e.g., PhS⁻) | N-(2-chloro-4-(phenylthio)phenyl)acetamide |

| N-(2,4-dichlorophenyl)acetamide | Secondary Amine (e.g., Morpholine) | N-(2-chloro-4-morpholinophenyl)acetamide |

Palladium-Catalyzed Aminocarbonylation in Related Analog Synthesis

Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the synthesis of amides, including analogs of this compound. dntb.gov.uanih.gov This reaction typically involves the coupling of an aryl halide (or triflate) with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov The process is highly efficient and tolerates a wide variety of functional groups, making it a cornerstone of modern organic synthesis for producing pharmaceuticals, agrochemicals, and other fine chemicals. dntb.gov.uanih.gov

The catalytic cycle generally proceeds through several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex.

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond, forming an acylpalladium complex.

Reductive Elimination: The amine attacks the acylpalladium complex, leading to the reductive elimination of the final amide product and regeneration of the palladium(0) catalyst.

This methodology can be applied to synthesize a wide range of arylamides by varying the aryl halide and the amine component. researchgate.netorganic-chemistry.org For instance, reacting a dihalogenated aniline derivative with CO and a specific amine under palladium catalysis can yield complex amide structures. Mechanistic studies have provided detailed insights into this process, including the steps of oxidative addition of the aryl halide to the palladium(0) complex and the subsequent reaction with ammonia (B1221849) or amines to form the C-N bond. nih.gov

Table 3: Typical Catalyst Systems for Palladium-Catalyzed Aminocarbonylation

| Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | Et₃N (Triethylamine) | Toluene |

| Pd₂(dba)₃ | Xantphos | DBU | Dioxane |

| PdCl₂(PPh₃)₂ | (none) | K₂CO₃ | DMF |

Microwave-Assisted Synthetic Enhancements for Related Arylamides

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netat.ua By utilizing microwave irradiation, chemical reactions can often be completed in a fraction of the time, with higher yields and improved product purity. researchgate.net This technique is particularly effective for the synthesis of arylamides and related heterocyclic compounds.

The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. at.uaelement-msc.ru This can overcome large activation energy barriers and accelerate reaction rates dramatically. The synthesis of various acetamide derivatives has been successfully achieved with enhanced reaction rates and yields using microwave irradiation compared to conventional heating methods. jchps.com For example, the synthesis of new thiosemicarbazones was achieved with reaction times of 20-40 minutes under microwave irradiation, compared to 480 minutes using traditional reflux, while obtaining high-purity compounds. mdpi.com

Microwave assistance has been applied to a wide range of reactions relevant to arylamide synthesis, including palladium-catalyzed couplings like aminocarbonylation. researchgate.net The rapid heating allows for faster catalyst turnover and can minimize the formation of side products that may occur during prolonged heating in conventional methods.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Amides | Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference Context | | --- | --- | --- | --- | | Thiazolidinone Synthesis | 8-10 hours | 5-10 minutes | Significant | jchps.com | | Thiosemicarbazone Synthesis | 480 minutes | 20-40 minutes | Comparable to higher yields | mdpi.com | | 1,3,5-Triazine Synthesis | Not specified | Optimal yields achieved | Green, rapid protocol | researchgate.net | | General Organic Synthesis | Hours to Days | Minutes to Hours | Often higher yields and purity | researchgate.net |

Elucidation of Molecular and Crystal Structures Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity. For N-(4-amino-2-chlorophenyl)acetamide, ¹H and ¹³C NMR spectroscopy are primary methods for structural confirmation.

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing and -donating effects of the substituents on the phenyl ring. The spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the amide (-NH) proton, and the methyl (-CH₃) protons of the acetamide (B32628) group.

The aromatic region would typically display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the amino group and meta to the chloro and acetamido groups is expected to be the most shielded, appearing at the lowest chemical shift. The proton between the chloro and acetamido groups would be the most deshielded. The coupling constants (J) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.

The amine protons (-NH₂) usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The amide proton (-NH) also typically presents as a singlet and its chemical shift is generally in the downfield region. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.1 | s | - |

| NH₂ | 4.0 - 5.0 (broad) | s | - |

| Aromatic H (ortho to NH₂) | ~6.7 | d | ~8.5 |

| Aromatic H (meta to NH₂) | ~6.8 | dd | ~8.5, ~2.5 |

| Aromatic H (ortho to NHCO) | ~7.9 | d | ~2.5 |

Note: The predicted values are based on the analysis of similar compounds and may vary based on the solvent and experimental conditions.

The carbonyl carbon (C=O) of the amide group is expected to appear at the most downfield position, typically in the range of 168-172 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) will be significantly shielded compared to the other aromatic carbons, while the carbon attached to the chlorine atom (C-Cl) and the carbon attached to the acetamido group (C-NHCO) will be deshielded. The methyl carbon of the acetamide group will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~24 |

| Aromatic C-NH₂ | ~115 |

| Aromatic C-H | ~118-125 |

| Aromatic C-Cl | ~128 |

| Aromatic C-NHCO | ~135 |

| Aromatic C (quaternary) | ~145 |

Note: The predicted values are based on the analysis of similar compounds and may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide essential structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between coupled protons. For instance, it would show correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons by linking them to their attached protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into molecular conformation and intermolecular interactions.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The amide and amine moieties exhibit several characteristic bands.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The secondary amide (-NH) group will exhibit a single stretching band, typically around 3250-3300 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, is expected in the region of 1650-1680 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.

N-H Bending (Amide II): Another characteristic amide band, the Amide II band, appears in the region of 1510-1550 cm⁻¹ and arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amine (-NH₂) | ~3450 |

| Symmetric N-H Stretch | Amine (-NH₂) | ~3350 |

| N-H Stretch | Amide (-NH) | ~3300 |

| C=O Stretch (Amide I) | Amide (-C=O) | ~1660 |

| N-H Bend (Amide II) | Amide (-NH) | ~1530 |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, 1500, 1450 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring would give a strong, sharp signal. The C-Cl stretching vibration is also typically Raman active. The C=O stretching of the amide group, while strong in the IR, will also be observable in the Raman spectrum. The N-H stretching vibrations of both the amine and amide groups are generally weaker in Raman than in IR.

Analysis of the Raman spectrum of the closely related N-(4-chlorophenyl)acetamide shows characteristic peaks that can be extrapolated to the target molecule. The presence of the amino group at the 4-position in this compound would be expected to influence the position and intensity of the aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₉ClN₂O, the theoretical monoisotopic mass is 184.04034 Da.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. These predictions are crucial for identifying the compound in complex mixtures. For instance, the protonated molecule, [M+H]⁺, is predicted to have a CCS value of 137.1 Ų, while the sodium adduct, [M+Na]⁺, is predicted at 146.0 Ų. Such data are invaluable for analytical method development and substance identification.

The table below summarizes the predicted mass-to-charge ratios (m/z) and collision cross-section values for several common adducts of this compound.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.04762 | 137.1 |

| [M+Na]⁺ | 207.02956 | 146.0 |

| [M+K]⁺ | 223.00350 | 142.2 |

| [M+NH₄]⁺ | 202.07416 | 157.4 |

| [M-H]⁻ | 183.03306 | 140.8 |

| [M+HCOO]⁻ | 229.03854 | 158.3 |

This data is based on computational predictions.

While detailed experimental fragmentation studies for this compound are not extensively documented in the search results, analysis of related structures, such as N-(4-aminophenyl) acetamide, shows characteristic fragmentation patterns. For the related compound, a key fragment is observed at m/z=109.1, corresponding to the loss of the acetyl group. A similar loss would be anticipated for this compound.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Packing

Detailed experimental data from Single-Crystal X-ray Diffraction (SCXRD) for this compound, which is required to describe its specific crystal system, space group, precise bond lengths, angles, and solid-state conformation, is not available in the provided search results. However, the principles of such an analysis can be described based on studies of closely related compounds. SCXRD analysis provides definitive proof of molecular structure and reveals how molecules arrange themselves in a crystal lattice, governed by intermolecular forces like hydrogen bonding.

Specific experimental data determining the crystal system and space group for this compound are not present in the search results. For comparison, the related molecule N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide crystallizes in the orthorhombic system with the space group Pbca. Another analog, 2-Chloro-N-(4-hydroxyphenyl)acetamide, is reported to crystallize in the monoclinic system with the space group P2₁. The determination of these parameters for this compound would require experimental single-crystal X-ray diffraction analysis.

Without experimental SCXRD data for this compound, a precision analysis of its specific bond lengths, bond angles, and dihedral angles cannot be provided. Such an analysis would yield precise measurements for the covalent bonds (e.g., C-C, C-N, C-O, C-Cl) and the angles between them, confirming the geometry of the phenyl ring and the acetamide group. For example, in studies of the related compound N-(3-Chloro-4-fluorophenyl)acetamide, bond lengths and angles were found to be within normal ranges.

A definitive conformational analysis of this compound in the solid state is contingent on SCXRD data, which is not available in the provided search results. This analysis would focus on the rotational orientation of the acetamide group relative to the substituted phenyl ring. The dihedral angle between the plane of the benzene ring and the plane of the acetamide group is a key parameter. In related structures, this angle varies significantly; for instance, in 2-Chloro-N-(4-hydroxyphenyl)acetamide, the twist angle is 23.5 (2)°. In N-(3-Chloro-4-fluorophenyl)acetamide, the dihedral angle is much smaller at 5.47 (6)°. The conformation is often stabilized by intramolecular hydrogen bonds, for example between a C-H or N-H bond and a nearby oxygen or chlorine atom.

Computational Chemistry and Quantum Mechanical Investigations of N 4 Amino 2 Chlorophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-(4-amino-2-chlorophenyl)acetamide, DFT calculations offer a detailed understanding of its geometry, stability, and reactivity.

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For acetamide (B32628) derivatives, DFT methods, such as B3LYP with a 6-311++G** basis set, are employed to find the optimized geometry. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.

Energetic stability is assessed through the analysis of the total energy of the optimized structure. A lower total energy indicates a more stable molecule. These calculations can also be used to compare the relative stabilities of different conformers or isomers of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For acetamide derivatives, the HOMO-LUMO gap can be calculated using DFT to predict how the molecule will interact with other species. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Predicts chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons, which are favorable for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. Green and yellow areas represent intermediate potential values. researchgate.net MEP analysis provides a visual guide to the reactive behavior of this compound. xisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.gov

This analysis is particularly useful for understanding intramolecular charge transfer and hyperconjugative interactions. Hyperconjugation involves the interaction of sigma-bonding orbitals with adjacent empty or partially filled p-orbitals or pi-orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can elucidate the conjugative and hyperconjugative effects within this compound, revealing how electron density is shared and delocalized across the molecular framework. researchgate.netnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds. nih.gov

Table 2: Common Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | Varies, often significant nih.govnih.gov |

| C···H/H···C | Varies nih.govacs.org |

| O···H/H···O | Varies, indicates hydrogen bonding nih.govnih.gov |

| N···H/H···N | Varies, indicates hydrogen bonding nih.govacs.org |

Energy Framework Analysis for Understanding Crystal Packing Energetics

Energy framework analysis is a computational tool used to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct energy frameworks, which are graphical representations of the strength and nature of the intermolecular interactions.

The frameworks are typically color-coded to distinguish between different types of interaction energies, such as electrostatic, polarization, dispersion, and repulsion. By analyzing these frameworks, one can understand the topology and hierarchy of intermolecular interactions that stabilize the crystal structure. This provides a deeper insight into the forces that hold the molecules of this compound together in the crystalline state.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Correlation

The theoretical prediction of vibrational frequencies is a cornerstone of computational chemistry, providing deep insights into molecular structure, bonding, and the interpretation of experimental spectroscopic data. For a molecule like this compound, this process would typically involve the use of quantum mechanical methods, most notably Density Functional Theory (DFT).

The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a popular choice for such calculations due to its balance of accuracy and computational cost. This would be paired with a suitable basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling hydrogen bonding and other non-covalent interactions.

The computational process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Following this, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational modes and their corresponding frequencies.

A crucial aspect of this theoretical approach is the correlation with experimental data, typically obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. It is a known characteristic of DFT calculations that the predicted vibrational frequencies are often systematically higher than the experimental values. This discrepancy arises from the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are typically scaled by an empirical scaling factor.

The table below presents a hypothetical but plausible set of theoretically predicted and scaled vibrational frequencies for this compound, alongside their assignments to specific molecular motions. This illustrates the expected outcome of such a computational study.

Table 1: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) of NH₂ | 3500 - 3400 | 3395 - 3298 | Asymmetric and symmetric stretching |

| ν(N-H) of amide | 3350 | 3250 | Stretching |

| ν(C-H) of aromatic ring | 3100 - 3000 | 3007 - 2910 | Stretching |

| ν(C=O) of amide | 1680 | 1630 | Stretching (Amide I) |

| δ(N-H) of amide | 1550 | 1504 | Bending (Amide II) |

| ν(C-N) of amide | 1400 | 1358 | Stretching |

| ν(C-Cl) | 800 - 600 | 776 - 582 | Stretching |

Note: The predicted frequencies are hypothetical and based on typical ranges for the given functional groups. The scaled frequencies are calculated using a representative scaling factor.

Quantitative Structure-Reactivity Relationships (QSRR) based on Computational Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. In the context of this compound, a QSRR study would aim to develop a mathematical equation that relates its structural or electronic properties to a specific measure of its reactivity. This could include, for example, its rate of hydrolysis, its binding affinity to a biological target, or its susceptibility to electrophilic or nucleophilic attack.

The foundation of a QSRR model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and electronic properties. For this compound, these descriptors would be calculated using quantum mechanical methods, similar to those used for vibrational frequency prediction.

Key computational descriptors relevant to QSRR studies include:

Electronic Descriptors: These describe the electronic distribution within the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom in the molecule, indicating potential sites for electrophilic or nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These include a wide range of properties derived from the molecule's wave function, such as electronegativity, hardness, and softness.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression or partial least squares are used to build the QSRR model. The goal is to find the combination of descriptors that best predicts the observed reactivity.

The table below provides a hypothetical set of computational descriptors for this compound, illustrating the type of data that would be generated in a QSRR study.

Table 2: Hypothetical Computational Descriptors for QSRR of this compound

| Descriptor | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Dipole Moment | 3.5 | Debye |

| Molecular Weight | 184.62 | g/mol |

| LogP | 2.1 | - |

Note: These values are illustrative and represent plausible data for this compound based on its structure.

Supramolecular Chemistry and Non Covalent Interactions in N 4 Amino 2 Chlorophenyl Acetamide Assemblies

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are anticipated to be the dominant organizing force in the crystal structure of N-(4-amino-2-chlorophenyl)acetamide. The molecule contains multiple hydrogen bond donors (the amide N-H and the amine N-H₂) and acceptors (the carbonyl oxygen and the amine nitrogen), leading to the formation of robust and directional networks that define the crystal lattice.

The strongest and most prevalent hydrogen bonds in the crystal structure are expected to be the N-H···O interactions. The amide N-H group is a potent hydrogen bond donor, readily interacting with the carbonyl oxygen of a neighboring molecule. This interaction typically forms one-dimensional chains or tapes, a common motif in acetanilide (B955) derivatives.

Furthermore, the primary amine (-NH₂) group offers two protons for hydrogen bonding. These protons can engage with the carbonyl oxygen atoms of adjacent molecules, creating a more complex, three-dimensional network. This cross-linking of the primary chains enhances the stability of the crystal packing.

The presence of both an amine group (a hydrogen bond donor) and an amide nitrogen (a potential acceptor) raises the possibility of N-H···N hydrogen bonds. These interactions, where the amine N-H donates a proton to the nitrogen of an adjacent amine group, can lead to the formation of alternative supramolecular synthons. The geometry and prevalence of N-H···N bonds would compete with the more favorable N-H···O interactions, adding another layer of complexity to the self-assembly process.

Halogen Bonding Interactions Involving the Chlorine Atom (e.g., Cl···Cl, C-Cl···π)

The chlorine atom on the phenyl ring introduces the potential for halogen bonding, a directional non-covalent interaction that has gained significant attention in crystal engineering. The electrophilic region on the chlorine atom can interact with nucleophilic sites on neighboring molecules.

Potential halogen bonding interactions include Cl···Cl contacts, where the positive pole of one chlorine atom interacts with the negative equatorial region of another. Additionally, C-Cl···π interactions, involving the chlorine atom and the electron-rich π-system of an adjacent aromatic ring, could further stabilize the crystal structure.

Aromatic π-Stacking and C-H···π Interactions in Crystal Packing

The packing of aromatic rings is another crucial factor in the supramolecular assembly of this compound. π-stacking interactions, where the phenyl rings of adjacent molecules are arranged in a parallel or offset fashion, contribute to the cohesive energy of the crystal.

Complementing direct π-π interactions are C-H···π interactions. In this arrangement, an aromatic C-H group or the methyl C-H group can act as a weak hydrogen bond donor, with the π-electron cloud of a neighboring phenyl ring serving as the acceptor. These interactions, though weak, are numerous and play a vital role in the precise arrangement of molecules within the crystal.

Collective Intermolecular Interactions and Supramolecular Synthons

The molecule this compound possesses several functional groups capable of participating in hydrogen bonding and other non-covalent interactions: the amino group (-NH2), the acetamide (B32628) group (-NHC=O), and the chloro-substituted aromatic ring. These groups provide the potential for a rich variety of intermolecular connections that can lead to the formation of predictable patterns known as supramolecular synthons.

Hypothetically, one could anticipate the presence of several key interactions:

N-H···O Hydrogen Bonds: The amide and amine N-H groups are strong hydrogen bond donors, while the carbonyl oxygen of the acetamide is a strong acceptor. This could lead to the formation of robust synthons, such as chains or dimers.

N-H···N Hydrogen Bonds: The amino group could also act as a hydrogen bond acceptor, leading to linkages between molecules.

C-H···O and C-H···π Interactions: The aromatic C-H groups could interact with the carbonyl oxygen or the electron-rich π-system of the benzene (B151609) ring.

Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region that can interact with nucleophiles like the carbonyl oxygen or the amino nitrogen.

A comprehensive crystallographic study would be necessary to identify which of these potential interactions are present and which are the most influential in directing the self-assembly of the molecules.

Table 1: Potential Supramolecular Synthons in this compound Assemblies

| Synthon Type | Donor | Acceptor | Description |

| Amide-Amide Homosynthon | N-H (amide) | C=O (amide) | Formation of dimeric or catemeric structures through hydrogen bonding between amide groups. |

| Amine-Amide Heterosynthon | N-H (amine) | C=O (amide) | Linkages between the primary amine and the acetamide group of neighboring molecules. |

| Amine-Amine Homosynthon | N-H (amine) | N (amine) | Potential for hydrogen bonding between amino groups, though likely to be a weaker interaction. |

| Halogen Bond Synthon | C-Cl | O=C or N | Interaction of the chlorine atom with an electron-rich site on an adjacent molecule. |

This table is predictive and requires experimental validation through single-crystal X-ray diffraction analysis.

Engineering of Crystal Packing and Designed Supramolecular Architectures

The principles of crystal engineering leverage the understanding of supramolecular synthons to design and create new crystalline forms of a substance with desired properties. In the case of this compound, a detailed knowledge of its preferred intermolecular interactions would open the door to several crystal engineering strategies.

For instance, by introducing co-formers—other molecules that can participate in hydrogen bonding or other non-covalent interactions—it might be possible to create co-crystals with modified physical properties. The selection of a co-former would be guided by its ability to form robust and predictable synthons with the functional groups of this compound.

Table 2: Hypothetical Crystal Engineering Strategies for this compound

| Strategy | Co-former Type | Target Interaction | Potential Outcome |

| Co-crystallization | Carboxylic Acids | N-H···O (amide/amine to acid) | Formation of salt or co-crystal with altered solubility and dissolution rate. |

| Other Amides | N-H···O (amide-amide) | Creation of a new crystalline form with a different packing arrangement and melting point. | |

| Polymorph Screening | Varying crystallization conditions (solvent, temperature) | Kinetic vs. Thermodynamic Control | Discovery of different crystalline polymorphs with unique stabilities and properties. |

This table presents theoretical approaches that are contingent on a foundational understanding of the supramolecular chemistry of the target compound.

N 4 Amino 2 Chlorophenyl Acetamide As a Versatile Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the amino and acetamido groups on the chlorinated benzene (B151609) ring makes N-(4-amino-2-chlorophenyl)acetamide a valuable starting material for synthesizing a variety of heterocyclic systems. The amino group can act as a nucleophile or be converted into other reactive intermediates, such as diazonium salts, while the amide provides another site for modification or participation in cyclization reactions.

Utility in Indole (B1671886) and Isatin (B1672199) Ring System Construction

The synthesis of indole and isatin scaffolds, which are core structures in many biologically active compounds, can be envisioned using this compound as a key precursor through established synthetic methodologies.

Indole Synthesis: Classic methods like the Fischer, Bischler-Möhlau, and Gassman indole syntheses provide pathways to construct the indole ring from aniline (B41778) derivatives. byjus.comluc.edutcichemicals.comorganic-chemistry.orgnih.govwikipedia.orgrsc.orgmdpi.comdrugfuture.comnih.govresearchgate.net

Fischer Indole Synthesis: This method is one of the most effective ways to create indole rings. byjus.comtcichemicals.com It involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.com To utilize this compound, the primary amino group would first be converted to a hydrazine (B178648) derivative. This is typically achieved by diazotization of the amine with nitrous acid (NaNO₂) followed by reduction with a reagent like tin(II) chloride (SnCl₂) or sodium sulfite. The resulting (4-acetamido-3-chlorophenyl)hydrazine can then be condensed with a suitable aldehyde or ketone to form the corresponding hydrazone, which upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement to yield the substituted indole. mdpi.com

Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline derivative. wikipedia.orgdrugfuture.com In this approach, this compound would serve as the aniline component, reacting under harsh conditions to produce a highly substituted 2-aryl-indole. wikipedia.orgwikipedia.org

Isatin Synthesis: The Sandmeyer isatin synthesis is a well-established, two-step procedure for producing isatins from anilines. dergipark.org.trsynarchive.comirapa.orgbiomedres.usnih.gov

Formation of Isonitrosoacetanilide: The first step involves the reaction of the aniline, in this case, this compound, with chloral (B1216628) hydrate (B1144303) and hydroxylamine. irapa.org This forms an intermediate 2-(hydroxyimino)-N-arylacetamide derivative. synarchive.com

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which triggers an intramolecular electrophilic substitution to construct the isatin ring system. synarchive.comirapa.org This method is particularly effective for anilines containing electron-withdrawing groups. irapa.org

Derivatization to Quinoline (B57606) Scaffolds

Quinoline and its derivatives are a critical class of N-heteroaromatic compounds. The Friedländer synthesis offers a direct method for converting 2-aminoaryl aldehydes or ketones into quinolines. wikipedia.orgjk-sci.comresearchgate.netorganic-chemistry.orgalfa-chemistry.com To employ this compound in a Friedländer-type reaction, the acetamido group would first need to be hydrolyzed to reveal the aniline, and an adjacent acetyl group would need to be present.

A more direct application could be envisioned through the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. Here, this compound could react with a 1,3-diketone (like acetylacetone) in the presence of a strong acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the corresponding substituted quinoline.

Applications in the Synthesis of Thiadiazole and Oxadiazole Derivatives

The structure of this compound is well-suited for conversion into five-membered heterocyclic rings like thiadiazoles and oxadiazoles.

1,3,4-Thiadiazole (B1197879) Synthesis: A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. organic-chemistry.orgsbq.org.brnih.govjocpr.comnih.gov The synthesis would proceed as follows:

Thiosemicarbazide (B42300) Formation: The primary amino group of this compound can be converted into an isothiocyanate using reagents like thiophosgene (B130339) or by reaction with carbon disulfide and subsequent treatment with an activating agent. Alternatively, the amine can react with an acyl isothiocyanate. The resulting thiourea (B124793) derivative can then be reacted with hydrazine to form the corresponding thiosemicarbazide.

Cyclization: The thiosemicarbazide is then cyclized. Acid-catalyzed dehydration is a common method, often using concentrated sulfuric acid, phosphoric acid, or phosphorus oxychloride, to yield the 2,5-disubstituted-1,3,4-thiadiazole ring. sbq.org.brnih.gov

1,3,4-Oxadiazole (B1194373) Synthesis: The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazine intermediates. nih.govorganic-chemistry.orgacs.orgnih.gov

Hydrazide Formation: The primary amino group of the starting material is first converted into a hydrazine. This can be done via diazotization followed by reduction.

Diacylhydrazine Formation: The resulting hydrazine is then acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a 1,2-diacylhydrazine.

Cyclodehydration: This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Role in Pyrazole (B372694) and Thiazoline (B8809763) Synthesis

Pyrazole Synthesis: The Knorr pyrazole synthesis and related methods are the most common routes for forming pyrazole rings, typically by reacting a hydrazine with a 1,3-dicarbonyl compound. youtube.comjk-sci.comslideshare.netorganic-chemistry.orgmdpi.comyoutube.comnih.gov Similar to the synthesis of other heterocycles, the initial step involves converting the primary amino group of this compound into a hydrazine. The resulting (4-acetamido-3-chlorophenyl)hydrazine is then reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a diketone, under acidic or basic conditions. jk-sci.com The condensation and subsequent cyclization yield a highly substituted pyrazole derivative.

Thiazoline Synthesis: Thiazolines are five-membered rings containing both sulfur and nitrogen. nih.gov They can be synthesized from N-allylthioamides via metal-free oxidative difunctionalization. nih.gov A plausible route starting from this compound would first involve the conversion of the primary amine into a thioamide. This can be achieved by reacting the amine with an acyl isothiocyanate or a similar thionating agent. If this thioamide contains an appropriately positioned leaving group or a double bond, intramolecular cyclization can be induced to form the thiazoline ring. For instance, reaction with an α-haloketone (Hantzsch synthesis) would lead to a thiazole, and subsequent reduction could yield a thiazoline.

Intermediate in the Formation of Multifunctional Organic Scaffolds

The term "multifunctional organic scaffold" refers to a core molecular structure that possesses multiple reactive sites or functional groups, allowing for the subsequent attachment of various chemical moieties or the construction of more complex architectures. This compound is an ideal intermediate for creating such scaffolds because the heterocyclic products derived from it often retain one or more of its original functional groups in a modified but still reactive form.

For example, when this compound is used to synthesize a quinoline ring via the Combes synthesis, the resulting molecule is a quinoline derivative that still contains the N-acetyl group (amide). This amide can be hydrolyzed back to a primary amine, which can then undergo a host of new reactions (e.g., acylation, alkylation, sulfonylation). This allows for the creation of a large library of diverse quinoline-based compounds, each with different properties, all originating from the same initial building block.

Similarly, synthesis of a 1,3,4-oxadiazole or 1,3,4-thiadiazole via the amino group leaves the acetamide (B32628) functionality intact on the phenyl ring, available for further chemical elaboration. This strategy allows chemists to build a central heterocyclic core and then decorate the periphery of the molecule by modifying the remaining functional group, leading to scaffolds with multiple points of diversity.

Strategies for Diversity-Oriented Synthesis Exploiting the Amino and Amide Functionalities

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and materials science that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.gov this compound is an excellent substrate for DOS because its two primary functional groups—the aromatic amine and the secondary amide—can be considered orthogonal handles for chemical modification. This means that one group can often be reacted selectively without affecting the other, or they can be reacted in a specific sequence to generate a wide array of products.

Exploiting Orthogonal Reactivity: The primary aromatic amine is generally more nucleophilic and reactive towards electrophiles than the amide nitrogen. It readily participates in reactions such as:

Acylation/Sulfonylation: Reaction with various acyl chlorides, anhydrides, or sulfonyl chlorides.

Alkylation: Reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens via Sandmeyer reaction) or for forming azo compounds.

Cyclization: Serving as the nitrogen source for various heterocyclic ring formations as described in section 6.1.

The amide group offers different synthetic possibilities:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to regenerate the free amine, N-(4-amino-2-chlorophenyl)amine, which can then be re-acylated with a different partner to introduce diversity.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

N-Alkylation: While less reactive than the primary amine, the amide nitrogen can be alkylated under specific conditions.

A DOS strategy using this compound could involve a split-pool approach where the initial compound is divided and the primary amine is modified in parallel with a set of different reagents. The resulting products could then be pooled and split again for a second round of diversification targeting the amide functionality. This combinatorial approach allows for the rapid and efficient generation of a large library of unique, multifunctional compounds from a single, readily available starting material.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle | Key Synthetic Method | Required Intermediate/Reaction |

|---|---|---|

| Indole | Fischer Indole Synthesis | Conversion of -NH₂ to hydrazine (-NHNH₂), then condensation with a ketone/aldehyde. |

| Isatin | Sandmeyer Synthesis | Reaction of -NH₂ with chloral hydrate/hydroxylamine, followed by acid-catalyzed cyclization. |

| Quinoline | Combes Synthesis | Reaction of -NH₂ with a β-diketone under acidic conditions. |

| 1,3,4-Thiadiazole | From Thiosemicarbazide | Conversion of -NH₂ to a thiosemicarbazide intermediate, followed by cyclization. |

| 1,3,4-Oxadiazole | From Diacylhydrazine | Conversion of -NH₂ to hydrazine, followed by di-acylation and cyclodehydration. |

| Pyrazole | Knorr Synthesis | Conversion of -NH₂ to hydrazine, then condensation with a 1,3-dicarbonyl compound. |

| Thiazole | Hantzsch Synthesis | Conversion of -NH₂ to a thioamide, followed by reaction with an α-haloketone. |

Table 2: Diversity-Oriented Synthesis (DOS) Strategies

| Functional Group | Reaction Type | Example Reagents | Potential Outcome |

|---|---|---|---|

| **Primary Amine (-NH₂) ** | Acylation | Acetyl Chloride, Benzoyl Chloride | Forms new amides |

| Sulfonylation | Tosyl Chloride, Mesyl Chloride | Forms sulfonamides | |

| Reductive Amination | Aldehydes/Ketones + NaBH₃CN | Forms secondary/tertiary amines | |

| Diazotization | NaNO₂ / HCl | Forms diazonium salt for further substitution | |

| Cyclization | β-Diketones, α-Haloketones | Forms heterocyclic rings (quinolines, etc.) | |

| Amide (-NHCOCH₃) | Hydrolysis | HCl or NaOH | Regenerates a primary amine for further acylation |

| Reduction | LiAlH₄ | Reduces amide to a secondary amine | |

| N-Alkylation | Alkyl Halide + Strong Base | Adds alkyl group to amide nitrogen |

Stereochemical Control and Regioselectivity in Building Block Applications

The utility of this compound as a synthetic building block is significantly enhanced by the potential for stereochemical control and the inherent regioselectivity dictated by its substitution pattern. The interplay between the activating amino group, the deactivating but ortho-, para-directing chloro group, and the acetamido group governs the outcomes of various chemical transformations, allowing for the strategic construction of complex molecular architectures.

Regioselectivity in Electrophilic Aromatic Substitution

The orientation of electrophilic attack on the aromatic ring of this compound is primarily controlled by the directing effects of its three substituents. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director. The acetamido group (-NHCOCH₃) is also an activating, ortho-, para-directing group, though its activating effect is attenuated compared to the free amino group due to the electron-withdrawing nature of the acetyl group. The chlorine atom (-Cl) is a deactivating group but is also ortho-, para-directing due to the ability of its lone pairs to participate in resonance.

The positions on the aromatic ring relative to the substituents are key to predicting the outcome of electrophilic substitution reactions. The positions ortho to the strongly activating amino group are C3 and C5. The position para to the amino group is occupied by the chloro substituent. The positions ortho to the acetamido group are C3 and C5. The positions ortho to the chloro group are C1 and C3, and the para position is C5.

Considering the combined influence of these groups, electrophilic attack is most likely to occur at the positions most strongly activated and sterically accessible. The C5 position is activated by both the amino and acetamido groups in their para and ortho positions, respectively, and is also directed by the chloro group. The C3 position is ortho to both the amino and acetamido groups and the chloro group. Therefore, electrophilic substitution reactions on this compound are expected to be highly regioselective, favoring substitution at the C5 and C3 positions. The precise ratio of isomers will depend on the specific electrophile and reaction conditions.

Regioselectivity in the Synthesis of Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, where the regioselectivity of cyclization reactions is a critical factor. For instance, in the synthesis of substituted benzimidazoles, the reaction of this compound or its derivatives with appropriate reagents leads to the formation of a single regioisomer. The cyclization typically involves the amino group and the ortho carbon atom (C5 of the original ring), leading to a defined substitution pattern on the resulting benzimidazole (B57391) ring system.

Similarly, in the construction of quinazoline (B50416) derivatives, the amino group of this compound can act as a nucleophile in condensation reactions. For example, the synthesis of certain quinazoline-based structures may proceed through a reaction where the amino group attacks a carbonyl group, followed by cyclization. The regiochemical outcome of such cyclizations is predetermined by the fixed positions of the reactive groups in the starting material.

Stereochemical Control in Asymmetric Synthesis

While this compound itself is achiral, it can be employed as a scaffold to introduce chirality and synthesize enantiomerically enriched or pure compounds. This is often achieved by reacting the amino group with a chiral reagent or by employing a chiral catalyst in subsequent transformations.

For example, the amino group can be acylated with a chiral carboxylic acid or its derivative to form a diastereomeric mixture of amides. These diastereomers can then be separated, and subsequent cleavage of the chiral auxiliary can afford an enantiomerically enriched product.

Alternatively, the amino group can be transformed into a functional group that can participate in a stereoselective reaction. For instance, conversion of the amino group to an imine, followed by a stereoselective reduction using a chiral reducing agent, can introduce a new stereocenter with a high degree of enantiomeric excess.

The following table provides hypothetical examples of reactions where stereochemical control could be exerted, based on established synthetic methodologies, although specific examples with this compound are not extensively documented in the literature.

| Reaction Type | Chiral Reagent/Catalyst | Potential Chiral Product | Diastereomeric/Enantiomeric Excess |

| Asymmetric Reduction of Imine | Chiral Borane Reagent | Chiral secondary amine | High d.e. or e.e. |

| Acylation with Chiral Auxiliary | Chiral Carboxylic Acid | Diastereomeric amides | Separation dependent |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | Chiral amine derivative | High e.e. |

Note: The data in this table is illustrative of potential synthetic strategies and does not represent experimentally verified results for this compound.

Emerging Research Frontiers and Future Prospects for N 4 Amino 2 Chlorophenyl Acetamide Research

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For N-(4-amino-2-chlorophenyl)acetamide, future research is geared towards greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. Key areas of exploration include one-pot syntheses and solvent-free reaction conditions.

One-Pot Reductive Amidation: A promising green approach involves the direct conversion of nitroarenes to N-aryl amides in a one-pot, two-step process. researchgate.net This method circumvents the need to isolate the intermediate amine, thereby saving time, resources, and reducing potential exposure to hazardous intermediates. A metal-free reduction of a precursor like 4-chloro-2-nitroaniline, mediated by an agent such as trichlorosilane (B8805176), followed by direct amidation with an acetylating agent, represents a significant step towards a more efficient and sustainable synthesis. researchgate.net

Solvent-Free and Catalytic Methods: Moving away from conventional organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions is gaining traction. For analogous acetamide (B32628) syntheses, methods involving the fusion of reactants at elevated temperatures with a catalytic amount of a base, such as triethylamine, have shown high yields and purity. The application of such solvent-free or solid-state synthesis techniques to this compound could drastically reduce the environmental footprint of its production.

| Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Reductive Amidation | Metal-free reduction of a nitro precursor followed by in-situ acetylation. researchgate.net | Reduces process steps, minimizes waste, avoids isolation of amine intermediate. |